(R)-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound with a unique structure. This compound features a combination of adamantane, naphthalene, and phosphanyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide involves multiple steps. One common method includes the following steps:
Formation of the phosphanyl group: This step involves the reaction of adamantane with a phosphine reagent under controlled conditions.
Attachment of the naphthalene group: The naphthalene moiety is introduced through a coupling reaction, often using a palladium catalyst.
Formation of the sulfinamide group: This step involves the reaction of a suitable amine with a sulfinyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can occur at the sulfinamide group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Phosphine oxides
Reduction: Amines
Substitution: Various substituted aromatic derivatives
Scientific Research Applications
Chemistry
The compound is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions.
Biology
In biological research, the compound is investigated for its potential as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it a subject of interest in medicinal chemistry.
Medicine
The compound’s potential therapeutic applications include its use as an anti-cancer agent. Studies have shown that it can inhibit the growth of certain cancer cells by targeting specific molecular pathways.
Industry
In the industrial sector, the compound is used as a precursor for the synthesis of advanced materials. Its unique structure imparts desirable properties to the materials, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, forming stable complexes that can catalyze various reactions. The naphthalene and adamantane groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfonamide
- ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfoxide
Uniqueness
The unique combination of adamantane, naphthalene, and phosphanyl groups in ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide sets it apart from similar compounds. This unique structure imparts specific properties, such as enhanced stability and reactivity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C41H52NOPS |
---|---|
Molecular Weight |
637.9 g/mol |
IUPAC Name |
N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C41H52NOPS/c1-39(2,3)45(43)42-38(35-13-12-33-8-4-5-9-34(33)20-35)36-10-6-7-11-37(36)44(40-21-27-14-28(22-40)16-29(15-27)23-40)41-24-30-17-31(25-41)19-32(18-30)26-41/h4-13,20,27-32,38,42H,14-19,21-26H2,1-3H3/t27?,28?,29?,30?,31?,32?,38-,40?,41?,44?,45?/m0/s1 |
InChI Key |
QPLAXEFVCJZKLC-XJBVQFCJSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8 |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8 |
Origin of Product |
United States |
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